molecular formula C24H21N7O2 B2588767 N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-85-9

N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2588767
CAS No.: 539837-85-9
M. Wt: 439.479
InChI Key: NGBXFSYPJFSSEZ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core with pyridine substituents at positions 2 and 7 of the pyrimidine ring, a methyl group at position 5, and a 2-methoxyphenyl carboxamide moiety at position 4. The presence of pyridinyl groups distinguishes it from most triazolopyrimidine derivatives, which typically feature aryl or substituted phenyl groups .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-7-3-4-8-19(18)33-2)21(17-6-5-11-26-14-17)31-24(27-15)29-22(30-31)16-9-12-25-13-10-16/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBXFSYPJFSSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. Its unique structure features a fused triazole and pyrimidine ring system, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C24_{24}H21_{21}N7_{7}O2_{2}
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 539837-85-9
PropertyValue
Molecular Weight439.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various studies. For instance, it may inhibit kinases that are crucial in cancer cell proliferation.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. It has been reported to have significant activity against colon carcinoma HCT-116 cells with an IC50_{50} value of approximately 6.2 μM .
  • Antimicrobial Properties : Some derivatives within the triazolopyrimidine class have demonstrated antibacterial activity against pathogenic bacteria, indicating potential for development as antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this class:

  • Cytotoxicity Studies : In vitro studies have indicated that various derivatives exhibit potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For example, certain derivatives showed IC50_{50} values ranging from 27.3 μM to 43.4 μM against breast cancer cells .
  • Kinase Profiling : A related compound was identified as a multikinase inhibitor with significant inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases, which are important targets in cancer therapy .

Structure Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

ModificationEffect on Activity
Methoxy vs HydroxyHydroxy substitutions may alter pharmacodynamics
Pyridine substitutionsVarying the position can affect receptor binding affinity

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial protein kinase involved in cell growth and proliferation. In vitro assays have demonstrated that this compound exhibits promising potency against mTOR with an IC50 value of 7.1 nM, indicating strong selectivity over other kinases such as PI3Kα . This selectivity is critical for minimizing off-target effects in therapeutic applications.

Cancer Treatment

The ability of N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide to enhance the sensitivity of hepatocellular carcinoma (HCC) cells to radiotherapy has been documented. This radiosensitization effect could lead to improved outcomes in patients undergoing radiotherapy for HCC . Additionally, the compound's mechanism as a selective mTOR inhibitor positions it as a potential candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Synthesis and Characterization

The synthesis of this compound involves several steps, starting from readily available precursors through methods such as condensation reactions and cyclization techniques. The characterization is typically performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Study on mTOR Inhibition

A notable study focused on the compound's role in inhibiting mTOR revealed that it not only inhibits tumor growth but also enhances the effectiveness of radiotherapy in HCC models. In this study, various concentrations of the compound were tested in combination with radiation treatment, demonstrating a dose-dependent increase in cell death among treated cells compared to controls .

Virtual Screening Approaches

Another research initiative employed virtual screening techniques to identify this compound among others as a potential lead for drug development targeting mTOR pathways. The results indicated that modifications to the structure could further enhance its inhibitory effects and selectivity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolopyrimidine carboxamides, focusing on synthetic methods, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Structural Differences :

  • Pyridine vs. Phenyl Substituents: Unlike analogues such as 5j–5n (), which bear 3,4,5-trimethoxyphenyl or substituted phenyl groups, the target compound incorporates pyridin-3-yl and pyridin-4-yl substituents.
  • Carboxamide Position : The 2-methoxyphenyl carboxamide group at position 6 is analogous to compounds like 5k (N-(4-bromophenyl)-substituted) but differs in electronic properties due to the electron-donating methoxy group .
Physicochemical Properties

Melting Points and Stability :

Compound Substituents (Position 7, 2) Melting Point (°C) Yield (%)
Target Compound Pyridin-3-yl, Pyridin-4-yl Not Reported Not Reported
5j () 3,4,5-Trimethoxyphenyl, 4-Nitrophenyl 319.9–320.8 43
5k () 3,4,5-Trimethoxyphenyl, 4-Bromophenyl 280.1–284.3 54
5n () 3,4,5-Trimethoxyphenyl, 3-Amino-4-methoxyphenyl 240.1–241.1 53
Spectral Data and Electronic Effects
  • NMR Shifts : In , substituent changes in regions A (positions 39–44) and B (29–36) of similar compounds caused distinct chemical shift variations. The pyridinyl groups in the target compound are expected to deshield adjacent protons due to electron-withdrawing effects, leading to downfield shifts in ¹H NMR compared to methoxy-substituted analogues .
  • HRMS Validation : The target compound’s molecular ion peak would likely align with calculated values for C₂₄H₂₂N₈O₂ (exact mass: 490.19 g/mol), differing from phenyl-substituted analogues (e.g., 5j at 453.17 g/mol) due to pyridine’s higher nitrogen content .

Q & A

Q. What are the key considerations for optimizing the synthesis of triazolo[1,5-a]pyrimidine derivatives like this compound?

The synthesis of triazolo[1,5-a]pyrimidine derivatives requires precise control of cyclization and functionalization steps. For example, protocols involving additives like bis(pentafluorophenyl) carbonate (BPC) or LiOH·H₂O can improve yields by stabilizing intermediates . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products, as seen in analogous syntheses of pyrazolo[1,5-a]pyrimidines . Key steps include:

  • Cyclization of pyrazole or pyrimidine precursors under reflux.
  • Functionalization of the core structure via nucleophilic substitution or coupling reactions.

Q. How can researchers characterize the crystal structure of this compound to confirm its configuration?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related triazolo[1,5-a]pyrimidine derivative (N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine) was resolved using SHELXTL software, revealing intermolecular interactions critical for stability . Key parameters:

  • Space group (e.g., triclinic P1).
  • Hydrogen-bonding networks (e.g., N–H···O interactions).
  • Unit cell dimensions (e.g., a = 7.12 Å, b = 9.45 Å).

Q. What computational methods are recommended to predict the reactivity of this compound?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model reactivity. The ICReDD framework uses such methods to predict optimal reaction conditions by analyzing transition states and intermediates . Tools like COMSOL Multiphysics enable simulations of reaction kinetics under varying pressures/temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example:

  • NMR vs. XRD : Solid-state NMR can bridge discrepancies between solution-phase NMR and XRD data by accounting for crystal packing effects .
  • Tautomerism : Computational modeling (e.g., Gaussian) can predict dominant tautomers under specific conditions .

Q. What strategies are effective for designing analogs with improved biological activity?

Structure-activity relationship (SAR) studies should focus on:

  • Substituent effects : The trifluoromethyl group in pyrazolo[1,5-a]pyrimidines enhances metabolic stability and binding affinity .
  • Bioisosteric replacements : Replacing the methoxyphenyl group with pyridinyl analogs (as in this compound) may improve solubility .
  • Docking studies : Use AutoDock Vina to predict interactions with target enzymes (e.g., kinases).

Q. How can reaction mechanisms for novel triazolo[1,5-a]pyrimidine syntheses be validated experimentally?

Mechanistic validation requires:

  • Isotopic labeling : Track intermediates using ¹³C/¹⁵N isotopes.
  • Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to detect transient species .

Q. What advanced techniques address low yields in multi-step syntheses of this compound?

  • Flow chemistry : Enhances reproducibility and reduces side reactions in sequential steps .
  • Microwave-assisted synthesis : Accelerates slow steps (e.g., cyclization) by improving energy transfer .
  • Catalyst optimization : Screen Pd or Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura) .

Methodological Challenges and Solutions

Q. How should researchers handle conflicting data on intermolecular interactions in crystallography studies?

  • Multi-temperature XRD : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .
  • Hirshfeld surface analysis : Quantify interaction types (e.g., π-π stacking vs. hydrogen bonding) .

Q. What are best practices for ensuring data integrity in high-throughput screening of analogs?

  • Automated workflows : Use AI-driven platforms (e.g., LabDroid) to standardize protocols and minimize human error .
  • Blockchain-based logging : Securely timestamp raw data to prevent tampering .

Q. How can non-conventional solvents or green chemistry principles be applied to this compound’s synthesis?

  • Ionic liquids : Replace DMF or THF to reduce toxicity and improve recyclability .
  • Solvent-free mechanochemistry : Grind reactants with catalysts (e.g., K₂CO₃) to eliminate solvent use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.